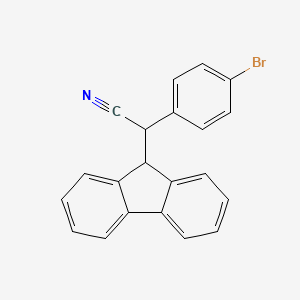
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile: is an organic compound that features a bromophenyl group and a fluorenyl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 9H-fluorene.
Formation of Intermediate: A Grignard reaction is performed using 4-bromobenzaldehyde and a Grignard reagent derived from 9H-fluorene. This results in the formation of an intermediate compound.
Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions to yield 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile has several scientific research applications:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile depends on its application:
Material Science: Functions as an electron donor or acceptor in organic electronic devices.
Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.
Chemical Sensors: Changes in electronic properties upon binding to target analytes, leading to detectable signals.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
2-(4-nitrophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in applications where specific electronic characteristics are desired.
Propiedades
Número CAS |
19656-52-1 |
|---|---|
Fórmula molecular |
C21H14BrN |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C21H14BrN/c22-15-11-9-14(10-12-15)20(13-23)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12,20-21H |
Clave InChI |
MXRNQAKNDOXLOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


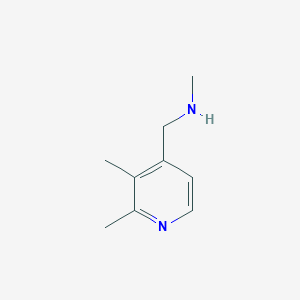


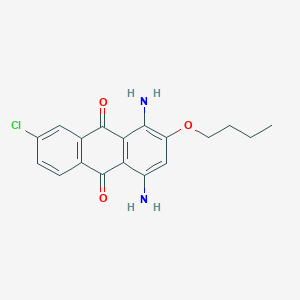

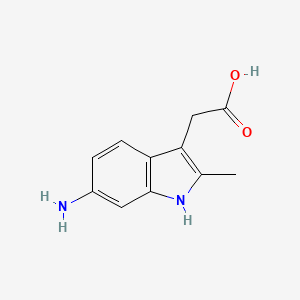
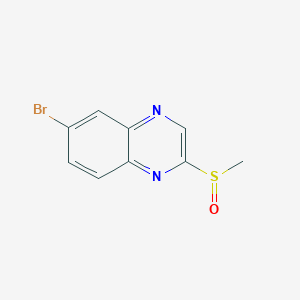
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
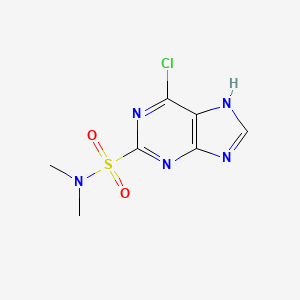
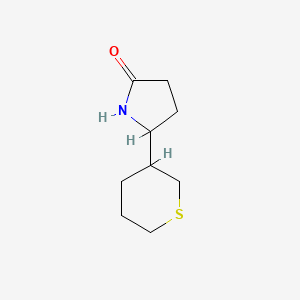
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

